molecular formula C19H19N3O2 B12403459 Ripk1-IN-15

Ripk1-IN-15

Cat. No.: B12403459
M. Wt: 321.4 g/mol
InChI Key: KXQXEBXTVDNFGS-SFHVURJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ripk1-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted aromatic compound, followed by various functional group transformations such as halogenation, nitration, and reduction. The final step involves coupling the intermediate with a suitable amine or other nucleophilic reagent under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ripk1-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Ripk1-IN-15 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways involved in cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, which is crucial for its activation and function . By inhibiting RIPK1, this compound modulates the balance between pro-survival and pro-death signals, ultimately reducing inflammation and cell death .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

(3-phenoxyazetidin-1-yl)-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]methanone

InChI

InChI=1S/C19H19N3O2/c23-19(21-13-17(14-21)24-16-9-5-2-6-10-16)22-18(11-12-20-22)15-7-3-1-4-8-15/h1-10,12,17-18H,11,13-14H2/t18-/m0/s1

InChI Key

KXQXEBXTVDNFGS-SFHVURJKSA-N

Isomeric SMILES

C1C=NN([C@@H]1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CC=CC=C4

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CC=CC=C4

Origin of Product

United States

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